molecular formula C10H9FN2O2 B8748877 ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-

ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-

Cat. No.: B8748877
M. Wt: 208.19 g/mol
InChI Key: MDWOFFGXAVNCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom at the 5-position of the indole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-Fluoro-2-hydroxy-2,3-dihydro-1H-indol-6-yl)acetamide, while reduction can produce N-(5-Fluoro-2-hydroxy-2,3-dihydro-1H-indol-6-yl)acetamide .

Scientific Research Applications

ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound has shown potential in biological assays for its antiviral, anticancer, and antimicrobial activities.

    Medicine: Research indicates its potential use in developing new therapeutic agents for treating viral infections, cancer, and bacterial infections.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
  • N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-4-yl)acetamide
  • N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Uniqueness

ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for the exploration of different pharmacological profiles and therapeutic potentials .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

N-(5-fluoro-2-oxo-1,3-dihydroindol-6-yl)acetamide

InChI

InChI=1S/C10H9FN2O2/c1-5(14)12-9-4-8-6(2-7(9)11)3-10(15)13-8/h2,4H,3H2,1H3,(H,12,14)(H,13,15)

InChI Key

MDWOFFGXAVNCEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2CC(=O)NC2=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 6-amino-5-fluoro-1,3-dihydro-indol-2-one (1.0 g, 6 mmol) obtained from Example 7 in 30 ml of tetrahydrofuran was added with triethylamine (1.3 ml, 9 mmol). The solution was cooled down to 0° C. in an ice-water bath and added with acetyl chloride (1.3 ml, 9 mmol) dropwise. Upon the completion of the addition, the resulting mixture was heated to reflux for 1.5 hours and cooled until precipitate was formed. The solid was filtered, washed with water (50 ml×3) and dried in vacuo to give N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide (1.25 g, 99%) as a white solid.
Name
6-amino-5-fluoro-1,3-dihydro-indol-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 6-amino-5-fluoro-1,3-dihydro-indol-2-one (1.0 g, 6 mmol) obtained from Example 7 in 30 ml of tetrahydrofuran was added with tirethylamine (1.3 ml, 9 mmol). The solution was cooled down to 0° C. in an ice-water bath and added with acetyl chloride (1.3 ml, 9 mmol) dropwise. Upon the completion of the addition, the resulting mixture was heated to reflux for 1.5 hours and cooled until precipitate was formed. The solid was filtered, washed with water (50 ml×3) and dried in vacuo to give N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide (1.25 g, 99%) as a white solid.
Name
6-amino-5-fluoro-1,3-dihydro-indol-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.